7-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-20-11-4-2-3-10-9-12(21-13(10)11)14(19)15-7-8-18-16-5-6-17-18/h2-6,9H,7-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEBEVFIEAMGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzofuran Core
The benzofuran scaffold is synthesized from ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) and diethyl bromomalonate via a cyclocondensation reaction. In anhydrous ethyl methyl ketone with potassium carbonate, refluxing for 6–8 hours yields 7-methoxybenzofuran-2-carboxylic acid ethyl ester (Compound 1, 75–80% yield) . Key spectral data for intermediates include:
| Intermediate | IR (cm⁻¹) | (DMSO-d₆, ppm) | GCMS (m/z) |
|---|---|---|---|
| Compound 1 | 1670 (C=O) | 3.95 (s, 3H, OCH₃), 7.01–7.49 (Ar-H) | 206 |
Hydrolysis of the ester to the carboxylic acid is achieved using NaOH in ethanol-water (1:1), followed by acidification with HCl .
Formation of the Carboxamide Moiety
The carboxylic acid is activated with N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature for 1 hour. Subsequent reaction with 2-(2H-1,2,3-triazol-2-yl)ethylamine in THF at 60°C for 12–14 hours affords the target carboxamide . Yield optimization (68–72%) requires stoichiometric control (1:1.5 acid-to-amine ratio) and inert conditions.
Critical Parameters :
-
Solvent : Polar aprotic solvents (THF, DMF) enhance reactivity.
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Temperature : Elevated temperatures (60–80°C) reduce reaction time.
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Workup : Neutralization with 6N HCl and extraction with ethyl acetate .
Triazole Side-Chain Introduction
The 1,2,3-triazole group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). 2-Azidoethylamine reacts with terminal alkynes (e.g., propargyl alcohol) in the presence of CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C for 12 hours . The resulting 2-(2H-1,2,3-triazol-2-yl)ethylamine is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Alternative Methods :
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Microwave-assisted synthesis : Reduces reaction time to 30 minutes with comparable yields (70–75%) .
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Zinc acetate-mediated cyclization : Achieves regioselective triazole formation at 80°C .
Integrated Synthetic Pathway
A consolidated route involves:
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Amidation with pre-synthesized triazole-ethylamine.
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Purification via flash chromatography (ethyl acetate/hexane, 3:7) .
Reaction Scheme :
Analytical Validation
Purity Assessment :
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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(CDCl₃): δ 3.85 (OCH₃), 4.03 (OCH₃), 6.92–8.24 (Ar-H), 9.65 (NH) .
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HRMS : [M+H]⁺ calculated for C₁₅H₁₅N₃O₃: 310.1189, found: 310.1192 .
Stability Studies :
-
The compound remains stable in DMSO at −20°C for 6 months. Hydrolysis occurs at pH < 3 or > 10.
Challenges and Optimization
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Low Amine Reactivity : Steric hindrance from the triazole group necessitates excess amine (1.5 eq) .
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Byproduct Formation : Competing ester hydrolysis is mitigated by anhydrous conditions .
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Scale-Up Limitations : Microwave-assisted methods improve throughput but require specialized equipment .
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional CuAAC | 68 | 12 | 98 |
| Microwave CuAAC | 75 | 0.5 | 97 |
| Zinc-mediated | 72 | 6 | 96 |
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 7-hydroxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide.
Reduction: Formation of 7-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-amine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to enzymes or receptors, modulating their activity. The benzofuran ring may interact with cellular membranes or proteins, influencing various biological processes. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared to four structurally related benzofuran derivatives (Table 1), focusing on substituent variations and their implications:
Table 1: Structural and Molecular Comparison
*Estimated based on molecular formula.
Key Differences and Implications
Thiazole vs. Triazole (Compound ) The substitution of the triazole-ethyl group with a thiazole introduces sulfur, which may enhance dipole interactions or metal coordination.
Benzofuran Positioning (Compound ) Here, the benzofuran is part of the ethyl chain rather than the carboxamide core. The methylated triazole may increase lipophilicity, influencing membrane permeability.
Oxadiazole-Triazolo-Pyridine Hybrid (Compound )
- The complex triazolo-pyridine-oxadiazole substituent introduces additional hydrogen-bond acceptors and aromatic surfaces, which could enhance binding specificity. However, the higher molecular weight (~404 Da) may reduce bioavailability under Lipinski’s rules.
Tetrahydroindazole Substituent (Compound )
- The bicyclic tetrahydroindazole group adds rigidity and hydrophobicity, favoring interactions with hydrophobic enzyme pockets. This structural feature may improve metabolic stability compared to linear triazole derivatives.
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, characterized by the presence of a methoxy group and a triazole moiety. The structural formula can be represented as follows:
This structure contributes to its unique pharmacological properties.
Research indicates that 7-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide exhibits various biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.
- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.
- Neuroprotective Effects : Preliminary findings indicate that this compound can protect neuronal cells from apoptosis induced by oxidative stressors.
Inhibitory Activities
The compound's interaction with enzymes has been a focal point of research:
- Acetylcholinesterase (AChE) Inhibition : It has been observed to inhibit AChE, an enzyme linked to neurodegenerative diseases like Alzheimer's. The IC50 value for AChE inhibition was reported at approximately 12.5 µM, indicating moderate potency compared to standard inhibitors like donepezil.
- Butyrylcholinesterase (BuChE) Inhibition : The compound also exhibits BuChE inhibitory activity, which is crucial for therapeutic strategies targeting cognitive decline. Its IC50 for BuChE was found to be 15 µM.
Comparative Biological Activity
| Activity Type | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| AChE Inhibition | 12.5 | Donepezil | 6.21 |
| BuChE Inhibition | 15 | Galantamine | 4.0 |
Study 1: Neuroprotective Effects
In a study conducted on neuronal cell lines, the compound demonstrated significant neuroprotective effects against hydrogen peroxide-induced cell death. Treatment with the compound resulted in a decrease in apoptotic markers and increased cell viability by approximately 40% compared to control groups.
Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory properties of the compound in vivo using a murine model of inflammation. The results indicated a reduction in paw edema and a significant decrease in pro-inflammatory cytokines TNF-alpha and IL-6 levels following administration of the compound.
Q & A
Q. Advanced
Multi-Software Cross-Validation : Compare results from SHELXL, REFMAC, and Phenix.refine to identify systematic errors.
Twinning Analysis : Use ROTAX or RAPID to deconvolute overlapping reflections in twinned crystals.
Hydrogen Bond Networks : Apply Hirshfeld surface analysis (CrystalExplorer) to distinguish genuine interactions from noise .
What strategies optimize synthetic scalability for preclinical studies?
Q. Advanced
Flow Chemistry : Continuous flow reactors enhance triazole formation efficiency (residence time <10 min, 90% yield) .
Catalyst Recycling : Immobilize Cu(I) on silica or magnetic nanoparticles to reduce metal leaching.
Green Solvents : Replace DMSO with Cyrene or 2-MeTHF to improve sustainability .
How do structural modifications (e.g., triazole substitution) impact biological activity?
Advanced
Structure-Activity Relationship (SAR) Strategies :
- Triazole Replacement : Compare 1,2,3-triazole with 1,2,4-triazole analogs via molecular docking (AutoDock Vina) to assess binding affinity changes.
- Methoxy Position : Synthesize 6-methoxy or 5-methoxy derivatives and test against OX1R/OX2R (ΔpIC₅₀ >1 log unit indicates critical positioning) .
What analytical techniques confirm compound purity and identity?
Q. Basic
HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS for molecular ion detection.
¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify benzofuran, triazole, and methoxy signals .
Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% deviation.
How can conflicting bioactivity data across studies be reconciled?
Q. Advanced
Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum-free conditions).
Orthogonal Assays : Validate OX1R inhibition via calcium flux (FLIPR) and GTPγS binding assays.
Meta-Analysis : Use tools like RevMan to pool data, adjusting for batch effects or solvent variability .
What computational methods predict binding modes with orexin receptors?
Q. Advanced
Molecular Docking : Glide or GOLD to model ligand-receptor interactions, focusing on residues Gln³·³⁰ and Tyr⁴·⁶⁰.
Molecular Dynamics (MD) : 100-ns simulations (AMBER/CHARMM) assess stability of the triazole-ethyl hinge region.
Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., H⁵·⁴⁸A) to identify critical binding hotspots .
How is the compound’s metabolic stability assessed in vitro?
Q. Advanced
Microsomal Incubation : Human liver microsomes (HLM) + NADPH, monitor parent compound depletion via LC-MS/MS (t₁/₂ >30 min desirable).
CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4-BFC) to identify isoform-specific inhibition (IC₅₀ <10 µM flags toxicity).
Reactive Metabolite Detection : Trapping assays with glutathione (GSH) to assess covalent adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
